N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide
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Overview
Description
N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .
Industrial Production Methods: The use of aqueous media and environmentally friendly catalysts makes this approach suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Research indicates its potential use in developing new drugs for various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring and the hydroxyl group play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
- N-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
- N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanamide
Comparison: N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide is unique due to its specific triazole ring structure and the presence of a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N'-hydroxy-2-(triazol-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-4(7-10)3-9-2-1-6-8-9/h1-2,10H,3H2,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARWSDWMXTOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=N1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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